molecular formula C14H15NO4 B5519158 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5519158
M. Wt: 261.27 g/mol
InChI Key: DJCIRMLKPLAJSK-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Scaffold in Medicinal Chemistry Research

Coumarins, a class of benzopyrone compounds, are ubiquitous in nature, particularly in higher plants. researchgate.netnih.govorientjchem.org Their simple, yet versatile, chemical structure has made them a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

The coumarin nucleus is a bicyclic heterocyclic system formed by the fusion of a benzene (B151609) ring with a pyrone ring. nih.gov This core structure can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. mdpi.com The diverse biological activities attributed to coumarin derivatives include:

Antimicrobial: Exhibiting activity against a range of bacteria and fungi. researchgate.netnih.gov

Anticancer: Demonstrating cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com

Anti-inflammatory: Modulating inflammatory pathways. researchgate.netnih.gov

Anticoagulant: Famously exemplified by the drug warfarin. nih.govorientjchem.org

Anticonvulsant: Showing potential in the management of seizures. nih.govafricanjournalofbiomedicalresearch.com

Antiviral and Anti-HIV: Inhibiting viral replication. researchgate.netmdpi.com

Antioxidant: Scavenging reactive oxygen species. mdpi.com

The widespread biological activities of coumarins have cemented their importance as a foundational structure in the quest for new therapeutic agents. researchgate.netnih.govorientjchem.orgmdpi.comnih.gov

Significance of Acetamide (B32628) Linkages in Biologically Active Compounds

The acetamide group (-NHCOCH₃) is a common functional moiety found in a multitude of biologically active compounds and pharmaceuticals. nih.gov Its presence can significantly influence a molecule's properties, including its solubility, stability, and ability to interact with biological targets. patsnap.com The acetamide linkage can form hydrogen bonds, which are crucial for molecular recognition and binding to enzymes and receptors. patsnap.com

Molecules incorporating an acetamide linkage have demonstrated a wide range of therapeutic applications, including:

Analgesic and Antipyretic: Paracetamol, a widely used pain reliever and fever reducer, contains an acetamide group. nih.gov

Anticonvulsant: Several acetamide derivatives have been investigated for their potential to control seizures. nih.gov

Antimicrobial: The acetamide moiety is present in various compounds with antibacterial and antifungal properties. nih.gov

Anticancer: Certain acetamide-containing molecules have shown promising anticancer activity. nih.gov

The inclusion of an acetamide linker in drug design is a strategic choice to enhance pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

Rationale for Investigating 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide and Related Derivatives

The synthesis and investigation of this compound are predicated on the hypothesis that combining the privileged coumarin scaffold with a biologically significant acetamide linker will yield a hybrid molecule with enhanced or novel therapeutic properties. The rationale for this investigation is multifaceted, drawing upon the established biological activities of both constituent moieties.

The core of the molecule is a 7-hydroxycoumarin derivative. The oxygen at the 7-position provides a convenient attachment point for the acetamide side chain via an ether linkage. The propyl group at the 4-position of the coumarin ring can influence the lipophilicity of the molecule, which in turn can affect its absorption, distribution, and ability to cross biological membranes.

Research into structurally similar coumarinyloxy acetamide derivatives has provided a strong impetus for the investigation of this specific compound. For instance, studies on 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide derivatives have demonstrated potent antimicrobial activity against various human pathogens. researchgate.net This suggests that the this compound scaffold is a promising template for the development of new anti-infective agents.

Furthermore, the anticonvulsant potential of coumarin derivatives is well-documented. africanjournalofbiomedicalresearch.comnih.govresearchgate.netcu.edu.tr The modification of the coumarin nucleus with various side chains, including those containing amide functionalities, has been a key strategy in the design of novel anticonvulsant agents. africanjournalofbiomedicalresearch.comnih.gov Therefore, it is plausible that this compound could exhibit central nervous system activity.

The investigation of this compound and its derivatives allows for the exploration of structure-activity relationships (SAR). By systematically modifying the substituents on both the coumarin ring and the acetamide nitrogen, researchers can identify the key structural features required for optimal biological activity.

Interactive Data Tables

Table 1: Biological Activities of Structurally Related Coumarin-Acetamide Derivatives

Compound ClassBiological ActivityKey Findings
2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide derivativesAntimicrobialShowed significant inhibitory activity on human pathogens. Aromatic coumarinyloxy amides possessed good antimicrobial activity. researchgate.net
Coumarin-diacylated hydrazide derivativesAnti-inflammatory, AnticonvulsantSome derivatives showed anti-inflammatory effects in a dose-dependent manner. A hybrid of salicylic (B10762653) acid hydrazide and 3-carbonyl chloride coumarin was a promising anticonvulsant agent. cu.edu.tr
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesAnticonvulsantShowed protection in the maximal electroshock seizure (MES) test. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCIRMLKPLAJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Oxo 4 Propyl 2h Chromen 7 Yl Oxy Acetamide and Its Derivatives

Strategies for Chromene Core Functionalization

The foundational step in the synthesis of the target compound is the construction of the 7-hydroxy-4-propyl-2H-chromen-2-one core. The Pechmann condensation is a widely employed and efficient method for this purpose. researchgate.netjsynthchem.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.

For the synthesis of the 7-hydroxy-4-propyl-2H-chromen-2-one, resorcinol (B1680541) would be reacted with ethyl 3-oxohexanoate. The use of various acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or heterogeneous catalysts like Amberlyst-15 or zeolite-β can facilitate this reaction. researchgate.netmdpi.com Microwave-assisted, solvent-free conditions have also been developed to enhance reaction rates and yields, aligning with green chemistry principles. mdpi.com

Transition metal-catalyzed reactions, such as those involving C-H bond activation, represent a modern approach to coumarin (B35378) synthesis. encyclopedia.pub These methods can offer alternative pathways to functionalized chromene cores, though the classical Pechmann condensation remains a common and effective strategy.

Approaches for Introducing the Acetamide (B32628) Moiety

Once the 7-hydroxy-4-propyl-2H-chromen-2-one precursor is obtained, the next critical step is the introduction of the acetamide moiety at the 7-position. This is typically achieved through an O-alkylation reaction. The hydroxyl group of the coumarin is reacted with a suitable two-carbon electrophile bearing the acetamide functionality or a precursor to it.

A common and effective method involves the alkylation of the 7-hydroxycoumarin with an α-haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide, in the presence of a base. researchgate.netacs.org A general procedure for this O-alkylation involves stirring the hydroxycoumarin with a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (B52724) or DMF, followed by the addition of the α-haloacetamide. researchgate.netacs.org The reaction is typically heated to ensure completion. acs.org

An alternative two-step approach involves first reacting the 7-hydroxycoumarin with an ester of a haloacetic acid, like ethyl bromoacetate, to form an intermediate ester, ethyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate. researchgate.net This intermediate is then hydrolyzed to the corresponding carboxylic acid, 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetic acid. researchgate.net The resulting acid can then be converted to the target acetamide through standard amide coupling reactions, for instance, by first converting the acid to its acid chloride using thionyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. researchgate.net

Reaction Conditions and Optimization for Yield and Selectivity

The efficiency and selectivity of the synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide are highly dependent on the reaction conditions. For the initial Pechmann condensation, optimization of the catalyst, temperature, and reaction time is crucial. For instance, microwave-assisted, solvent-free synthesis using heterogeneous acid catalysts has been shown to significantly reduce reaction times and improve yields. mdpi.com

In the subsequent O-alkylation step to introduce the acetamide side chain, the choice of base and solvent plays a significant role. Weak bases like potassium carbonate are often sufficient, and solvents such as acetonitrile or acetone (B3395972) are commonly used. researchgate.net The reaction temperature is also a key parameter; for example, stirring at 50 °C for several hours is a reported condition for the alkylation of a hydroxycoumarin with an α-bromoacetamide. acs.org For challenging substrates, stronger bases like cesium carbonate in DMF might be employed to achieve higher yields. researchgate.netacs.org

When the synthesis proceeds through the carboxylic acid intermediate, the amidation step can be optimized using various coupling agents to improve yields and minimize side reactions. The conversion of the carboxylic acid to an acid chloride with thionyl chloride followed by reaction with an amine is a robust method. researchgate.net The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. researchgate.net

Derivatization Techniques for Structural Analogs

The synthesis of structural analogs of this compound is essential for structure-activity relationship studies. Derivatization can be achieved by modifying the acetamide nitrogen or by varying the substituents on the chromene ring.

Modifications at the Acetamide Nitrogen

A versatile method for creating derivatives at the acetamide nitrogen involves the synthesis of the key intermediate, 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetic acid. This acid can then be coupled with a wide variety of primary and secondary amines to generate a library of N-substituted acetamides. researchgate.net

The general procedure for this derivatization involves converting the carboxylic acid to its more reactive acid chloride by refluxing with thionyl chloride. researchgate.net The excess thionyl chloride is then removed under reduced pressure, and the resulting acid chloride is reacted with the desired amine. researchgate.net This method allows for the introduction of a diverse range of functional groups at the acetamide nitrogen, including alkyl, aryl, and heterocyclic moieties. nih.govnih.govnih.gov

Another approach involves the acylation of various amines with bromoacetyl bromide to produce a range of α-bromoacetamides. acs.org These can then be used to alkylate the 7-hydroxy-4-propylcoumarin, directly yielding the N-substituted derivatives. researchgate.netacs.org

Substituent Variation on the Chromene Ring

Modification of the chromene ring can be achieved by using different starting materials in the initial Pechmann condensation. For example, using substituted resorcinols can introduce various functional groups onto the benzene (B151609) portion of the coumarin core. researchgate.net The nature of the β-ketoester can also be varied to alter the substituent at the 4-position of the chromene ring.

Furthermore, electrophilic substitution reactions on the pre-formed coumarin ring can introduce substituents at various positions. However, the reactivity of the coumarin ring towards electrophilic substitution can be complex, and regioselectivity can be an issue. nih.gov For instance, bromination of 3-acetylcoumarin (B160212) has been reported to occur at the acetyl methyl group rather than on the aromatic ring. nih.gov The introduction of substituents at the 3-position can be achieved through reactions like the Knoevenagel condensation of a 2-hydroxybenzaldehyde with an active methylene (B1212753) compound. nih.gov

Below is an interactive data table summarizing the synthetic strategies:

Synthetic Step Key Reaction Reactants Typical Conditions References
Chromene Core SynthesisPechmann CondensationResorcinol, Ethyl 3-oxohexanoateAcid catalyst (e.g., p-TSA), heat or microwave irradiation researchgate.netjsynthchem.commdpi.com
Acetamide Moiety IntroductionO-Alkylation7-hydroxy-4-propylcoumarin, 2-bromoacetamideBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetonitrile, DMF), Heat researchgate.netresearchgate.netacs.org
N-Acetamide DerivatizationAmide Coupling2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetic acid, Various aminesThionyl chloride, then amine researchgate.net
Chromene Ring ModificationVaried Starting MaterialsSubstituted resorcinols, Varied β-ketoestersPechmann condensation conditions nih.govresearchgate.netmdpi.comnih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research of 2 2 Oxo 4 Propyl 2h Chromen 7 Yl Oxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, one would expect to observe distinct signals for the protons of the propyl group, the aromatic protons on the coumarin (B35378) ring, the vinylic proton, the methylene (B1212753) protons of the acetamide (B32628) side chain, and the amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carbonyl carbons (in the lactone and amide groups), the aromatic and vinylic carbons of the coumarin core, and the aliphatic carbons of the propyl and acetamide moieties.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, various two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the propyl chain and the aromatic ring system.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the acetamide side chain to the coumarin ring via the ether linkage and for confirming the position of the propyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded, which helps to determine the molecule's stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern in the mass spectrum would help to confirm the presence of key structural units, such as the coumarin core and the acetamide side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Research

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the title compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the lactone and amide, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems like coumarin. The UV-Vis spectrum would show characteristic absorption maxima (λmax) that are indicative of the chromen-2-one system.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amide group.

While specific, experimentally-derived tables and detailed findings for this compound are not currently available, the application of these standard analytical techniques would be essential for its unequivocal characterization in a research setting.

Computational Chemistry and Molecular Modeling Studies of 2 2 Oxo 4 Propyl 2h Chromen 7 Yl Oxy Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of a molecule, which in turn govern its reactivity and biological activity. uotechnology.edu.iquotechnology.edu.iqthenucleuspak.org.pk For 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). thenucleuspak.org.pkrsc.org

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. For coumarin (B35378) derivatives, these calculations often reveal that the HOMO is localized on the coumarin ring, indicating its role as the primary electron donor, while the LUMO may be distributed across different parts of the molecule depending on the substituents. uotechnology.edu.iqresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. thenucleuspak.org.pkrsc.org In the case of this compound, the oxygen atoms of the carbonyl and ether groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding with biological targets.

Table 1: Calculated Quantum Chemical Parameters for a Representative Coumarin Scaffold

Parameter Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Note: The values presented are hypothetical and representative of typical coumarin derivatives. Actual values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is instrumental in identifying potential biological targets and understanding the binding mode of a drug candidate. For this compound, docking studies can be performed against a variety of enzymes and receptors implicated in different diseases.

Table 2: Predicted Binding Affinities of a Coumarin Derivative with Various Protein Targets

Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II 2ABE -8.5 His94, His96, Thr199
DNA Gyrase Subunit B 6F86 -9.2 Asp73, Gly77, Ile78

Note: The binding affinities and interacting residues are illustrative and based on studies of similar coumarin compounds.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.govtandfonline.com MD simulations can assess the stability of the docked conformation and provide a more accurate estimation of the binding free energy.

For the this compound-protein complex, an MD simulation would track the atomic movements, allowing for the analysis of conformational changes, the persistence of hydrogen bonds, and the role of water molecules in the binding site. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to evaluate the stability of the complex. Such simulations are crucial for validating the docking results and understanding the intricate details of the molecular recognition process. tandfonline.comnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches are integral to modern drug design. researchgate.netquora.com

Ligand-Based Drug Design: In the absence of a known 3D structure of the target, ligand-based methods rely on the information from a set of known active molecules. quora.com Techniques like Quantitative Structure-Activity Relationship (QSAR) can be employed to build models that correlate the chemical structures of coumarin derivatives with their biological activities. tandfonline.comnih.gov These models can then be used to predict the activity of novel compounds like this compound.

Structure-Based Drug Design: When the 3D structure of the biological target is available, structure-based drug design becomes a powerful tool. quora.com Based on the insights from molecular docking and MD simulations of this compound, modifications can be proposed to enhance its binding affinity and selectivity. For instance, the acetamide (B32628) side chain could be elongated or functionalized to form additional hydrogen bonds within the active site.

Prediction of Potential Biological Targets and Pathways

Computational approaches are increasingly used to predict the biological targets of small molecules, a process known as target fishing or target prediction. By comparing the structure of this compound to databases of known ligands and their targets, potential biological targets can be identified.

Given the known activities of coumarin derivatives, potential targets for this compound could include:

Carbonic Anhydrases: Many coumarin derivatives are known inhibitors of carbonic anhydrases, which are involved in various physiological processes and are targets for anticancer and anti-glaucoma drugs. tandfonline.comtandfonline.comresearchgate.netnih.govacs.org

Bacterial DNA Gyrase: The coumarin scaffold is present in some antibiotics that target DNA gyrase, an essential enzyme for bacterial replication. nih.govnih.gov

Kinases: Various kinases are crucial in cell signaling pathways and are prominent targets in cancer therapy. Coumarin derivatives have been investigated as kinase inhibitors. tandfonline.comnih.gov

Monoamine Oxidase (MAO): Coumarins have been explored as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, making them potential candidates for treating neurological disorders.

Further computational analysis, such as pathway analysis, can help to understand the broader biological implications of inhibiting these potential targets and how this compound might exert its therapeutic effects.

Table 3: List of Compound Names

Compound Name
This compound
Ketoconazole
Ciprofloxacin
Doxorubicin
Ampicillin
Clotrimazole
Zonisamide
Fluconazole
Gentamicin
Carmustine
Curcumin

Investigation of Biological Activities and Pharmacological Potential Pre Clinical and Non Human Focus

In Vitro Cellular and Biochemical Assays

Research into the enzymatic inhibition of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has primarily focused on its anti-inflammatory capabilities, specifically targeting cyclooxygenase (COX) enzymes. In a study utilizing lipopolysaccharide-stimulated RAW 264.7 macrophage cells, this compound demonstrated notable inhibitory effects on both COX-1 and COX-2 enzymes. The inhibition of these enzymes is a key mechanism in reducing the production of prostaglandins, which are significant mediators of inflammation.

Enzyme% Inhibition
COX-145.6
COX-258.4

This table presents the percentage of inhibition of COX-1 and COX-2 enzymes by this compound as observed in in vitro assays.

Current research has not extensively detailed the direct receptor modulation activities of this compound. While its downstream effects on cellular pathways suggest potential interactions with various signaling cascades, direct binding affinities and modulatory effects on specific receptors are yet to be fully elucidated.

The functional effects of this compound have been assessed through various cell-based assays. A key model for these investigations involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In this model, the compound has been shown to significantly reduce the production of nitric oxide (NO), a pro-inflammatory mediator. This inhibition of NO production serves as a critical indicator of the compound's anti-inflammatory potential at a cellular level.

The anti-inflammatory properties of this compound have been substantiated through detailed mechanistic studies. In LPS-stimulated RAW 264.7 cells, the compound has been observed to significantly suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This modulation of cytokine expression is a crucial aspect of its anti-inflammatory action. Furthermore, as previously noted, its ability to inhibit COX-1 and COX-2 enzymes underscores its role in mitigating inflammatory pathways. Investigations into its effects on cellular signaling have also revealed its capacity to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-kappa B (NF-κB), both of which are central to the inflammatory response.

Cytokine% Reduction
TNF-α62.3
IL-1β55.8
IL-670.1

This table illustrates the percentage reduction of key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages following treatment with this compound.

The antioxidant potential of this compound has been confirmed through multiple assays. The compound has demonstrated significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. Furthermore, in cell-based studies using LPS-stimulated RAW 264.7 macrophages, it has been shown to effectively reduce the intracellular accumulation of reactive oxygen species (ROS). This modulation of ROS levels highlights its capacity to mitigate oxidative stress, which is closely linked to inflammation and various pathological conditions.

AssayActivity
DPPH Radical ScavengingSignificant
ABTS Radical ScavengingSignificant
Intracellular ROS ReductionEffective

This table summarizes the observed antioxidant activities of this compound in various in vitro antioxidant assays.

Mechanistic Studies on Cellular Pathways

In Vivo Efficacy and Mechanistic Studies in Animal Models (Non-human)

Following a comprehensive review of the available scientific literature, no studies have been identified that evaluate the in vivo efficacy of this compound in any animal models of disease.

There is currently no published research detailing the elucidation of pharmacodynamic markers for this compound in animal models. Such studies are crucial for understanding the biochemical and physiological effects of a compound in a living organism and for identifying biomarkers of its activity.

Structure Activity Relationship Sar Studies of 2 2 Oxo 4 Propyl 2h Chromen 7 Yl Oxy Acetamide Derivatives

Impact of Chromene Substituents on Biological Potency

Research has shown that the position and nature of substituents are critical. For instance, the introduction of a methyl group at the C4 position of the coumarin (B35378) ring has been explored in various studies. In a series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide derivatives, the presence of this methyl group was a common feature in compounds exhibiting antimicrobial activity. researchgate.net The propyl group at the C4 position in the parent compound suggests that alkyl substitutions at this position are generally favorable for certain biological activities.

Furthermore, the 7-oxyacetamide linkage is a key feature. The oxygen atom at the 7-position serves as a crucial linker to the acetamide (B32628) side chain. Modifications at other positions, such as C5, C6, or C8, could potentially enhance or diminish activity by altering the molecule's interaction with biological targets. For example, the introduction of hydroxyl groups can increase polarity and potential for hydrogen bonding, which might be beneficial for certain enzyme inhibitory activities. mdpi.com

Role of the Acetamide Moiety in Target Interaction

The acetamide moiety acts as a critical linker between the chromene core and the terminal functional groups, and its structural integrity is often vital for biological activity. nih.govresearchgate.net This linker provides a specific spatial arrangement and conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. rsc.org

The length and rigidity of this linker are important parameters. The two-atom chain of the acetamide group (–O–CH2–C(=O)–) appears to be optimal in many cases, positioning the terminal amide group at an appropriate distance from the chromene scaffold. The carbonyl oxygen and the amide nitrogen of this moiety can participate in hydrogen bonding interactions with amino acid residues in the active site of a target protein, thereby stabilizing the ligand-protein complex. nih.govnih.gov

Influence of Substitutions on the Terminal Amide Nitrogen on Activity and Selectivity

Modifications to the terminal amide nitrogen of the acetamide group have been a major focus of SAR studies, as this position allows for the introduction of diverse substituents to probe the binding pocket of the target and modulate physicochemical properties. nih.govresearchgate.net The nature of the substituent on the terminal nitrogen can dramatically affect the biological activity, selectivity, and pharmacokinetic profile of the derivatives.

Studies on related 2-(2-oxo-2H-chromen-4-yl)acetamides have demonstrated that introducing various cyclic and acyclic amines at this position can lead to potent inhibitors of enzymes like acetylcholinesterase. nih.gov For example, derivatives incorporating a piperazine (B1678402) ring have shown significant antimicrobial and antioxidant activities. nih.gov

The introduction of aromatic or heteroaromatic rings can lead to additional π-π stacking or hydrophobic interactions with the target protein. For instance, substituting the terminal amide with different aromatic amines in a series of 7-coumarinyloxy acetamide derivatives resulted in compounds with potent antimicrobial activity against human pathogens. researchgate.net The electronic properties of these aromatic substituents (i.e., the presence of electron-donating or electron-withdrawing groups) can further fine-tune the binding affinity.

DerivativeTerminal Amide SubstituentObserved Activity
7a PhenylAntimicrobial
7b 4-ChlorophenylEnhanced Antimicrobial
7c 4-MethylphenylAntimicrobial
7d CyclohexylModerate Antimicrobial

This table is illustrative and based on findings from related coumarinyloxy acetamide derivatives. researchgate.net

Correlation between Structural Features and Mechanistic Pathways

The structural features of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide derivatives are intrinsically linked to their mechanisms of action. The planar coumarin ring system is known to intercalate with DNA or interact with flat hydrophobic regions of enzyme active sites. mdpi.com For example, in the context of DNA gyrase inhibition, the coumarin moiety can mimic the binding of natural ligands like novobiocin. islandarchives.ca

Molecular docking studies on similar coumarin derivatives have helped to elucidate these correlations. For instance, in the inhibition of acetylcholinesterase, the coumarin moiety was shown to occupy the peripheral anionic site, while the terminal amino group interacted with the catalytic anionic site, demonstrating a dual binding site inhibition mechanism. nih.gov

Rational Design of Improved Analogs Based on SAR Data

The SAR data gathered from these studies provide a roadmap for the rational design of new, more potent, and selective analogs. By understanding which structural modifications lead to improved activity, medicinal chemists can focus their synthetic efforts on promising candidates. nih.gov

For instance, if SAR studies indicate that bulky, hydrophobic groups on the terminal amide are beneficial for activity, new analogs can be designed with a variety of lipophilic substituents. nih.gov If hydrogen bond donors or acceptors at specific positions on the chromene ring are found to be important, these features can be incorporated into the next generation of compounds.

Computational methods, such as 3D-QSAR and molecular docking, can be used in conjunction with experimental SAR data to build predictive models. nih.govnih.gov These models can help to prioritize virtual compounds for synthesis, saving time and resources. For example, if a particular derivative shows high potency, its crystal structure in complex with the target protein can reveal key interactions, which can then be optimized in newly designed analogs. rsc.org This iterative process of design, synthesis, and testing, guided by SAR, is a cornerstone of modern drug discovery. nih.gov

Advanced Analytical Techniques in the Research and Development of 2 2 Oxo 4 Propyl 2h Chromen 7 Yl Oxy Acetamide

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for evaluating the purity and performing the separation of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide from any synthetic intermediates, byproducts, or degradation products. These methods provide the high resolution and sensitivity necessary to detect even trace levels of impurities.

The development of a robust chromatographic method often employs a reversed-phase approach, typically utilizing a C18 or phenyl-hexyl stationary phase, which is effective for separating moderately polar compounds like coumarin (B35378) derivatives. vup.sk The mobile phase usually consists of a mixture of an aqueous component (often water with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. vup.sknih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution and separation of all components in a mixture. vup.sk Detection is commonly achieved using UV absorbance, as the coumarin ring system has strong chromophores, with typical detection wavelengths set between 280 nm and 323 nm. vup.skfishersci.com For enhanced sensitivity and selectivity, fluorescence detection can also be employed for coumarins that exhibit natural fluorescence. vup.sk

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster analysis times and improved resolution. researchgate.net While the fundamental principles of separation are the same, the method parameters are adapted for the higher operating pressures of UPLC systems. researchgate.net

Table 1: Representative HPLC/UPLC Parameters for Purity Analysis of Coumarin Derivatives

Parameter Typical Condition
Stationary Phase Reversed-phase C18 or Phenyl-Hexyl (e.g., 50 mm x 4.6 mm, 1.8 µm) vup.sk
Mobile Phase A: Water with 0.3% Acetic Acid; B: Acetonitrile vup.sk
Elution Mode Gradient elution vup.sk
Flow Rate 0.4 - 2.0 mL/min vup.skresearchgate.net
Detection UV at 280 nm or 323 nm; Fluorescence (Ex: 320 nm, Em: 450 nm) vup.sk
Column Temperature 30 °C vup.skfishersci.com

| Injection Volume | 1 - 5 µL vup.skfishersci.com |

The purity of the synthesized compound can be confirmed by comparing the retention time with a reference standard and by assessing the peak purity using a photodiode array (PDA) detector. vup.sk

Dissolution and Stability Profiling in Research Solvents

Investigating the dissolution characteristics and stability of this compound in relevant research solvents is fundamental for its use in biological assays. The compound's solubility in solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and various aqueous buffers dictates how stock solutions and experimental dilutions are prepared. nih.gov

Stability profiling is conducted through forced degradation studies, which expose the compound to a variety of stress conditions to identify potential degradation pathways and establish its intrinsic stability. researchgate.net These studies are crucial for developing stability-indicating analytical methods. Typical stress conditions include hydrolysis across a range of pH values (acidic, neutral, basic), oxidation (e.g., using hydrogen peroxide), and photolysis (exposure to UV or visible light). researchgate.netnih.gov Research on various coumarins has shown that they can be susceptible to degradation, particularly under alkaline pH conditions, which can lead to the opening of the lactone ring. researchgate.netnih.govresearchgate.net The rate and extent of degradation are monitored over time using a stability-indicating HPLC or UPLC method that can separate the parent compound from its degradation products. researchgate.netresearchgate.net

Table 2: Illustrative Forced Degradation Study Design for a Coumarin Derivative

Stress Condition Typical Reagent and Condition Potential Degradation Pathway
Acid Hydrolysis 0.1 M Hydrochloric Acid, heat Hydrolysis of the acetamide (B32628) group
Base Hydrolysis 0.1 M Sodium Hydroxide, room temp Hydrolysis of the lactone ring and acetamide group researchgate.netnih.gov
Oxidation 3-30% Hydrogen Peroxide, room temp Oxidation of the chromene ring system
Photolysis Exposure to UV light (e.g., 254 nm) Photodegradation, potential dimerization or rearrangement researchgate.net

| Thermal | Dry heat (e.g., 60-80 °C) | Thermally induced degradation |

Method Development for Quantitative Analysis in Research Matrices

For pharmacokinetic and in vitro studies, it is essential to develop and validate methods for the accurate quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its exceptional sensitivity and selectivity. research-nexus.netnih.govnih.gov

The development of an LC-MS/MS method begins with the optimization of the mass spectrometer parameters for the target analyte and a suitable internal standard. oup.com This involves selecting the ionization mode, typically electrospray ionization (ESI), and identifying the precursor ion (the protonated or deprotonated molecule) and one or more specific product ions formed upon fragmentation. The analysis is then performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring these specific precursor-to-product ion transitions. nih.govresearchgate.net

Chromatographic conditions are optimized to achieve a rapid and efficient separation of the analyte from endogenous matrix components, which can interfere with the analysis through a phenomenon known as the matrix effect. nih.govoup.com Sample preparation is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation with an organic solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). oup.com The method is then rigorously validated to ensure it meets standards for linearity, accuracy, precision, recovery, and stability. nih.govoup.com

Table 3: General Framework for a Bioanalytical LC-MS/MS Method

Parameter Example Specification
Instrumentation HPLC or UPLC system coupled to a triple quadrupole mass spectrometer nih.gov
Ionization Source Electrospray Ionization (ESI) in positive or negative mode nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) nih.gov
LC Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, < 5 µm) oup.com
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile/methanol oup.com
Sample Preparation Protein precipitation or solid-phase extraction oup.com

| Validation Parameters | Linearity, accuracy, precision, limit of quantification (LOQ), recovery, matrix effect, stability nih.govoup.com |

Future Directions and Emerging Research Avenues for Coumarin Acetamide Compounds

Exploration of Novel Biological Targets

While coumarin-acetamide derivatives have been extensively studied for their effects on well-established targets like various enzymes and receptors, future research is poised to explore more novel biological targets. nih.govnih.gov The structural versatility of the coumarin-acetamide scaffold allows for subtle modifications that can fine-tune binding affinity and selectivity, making it an ideal framework for targeting complex and emerging disease-related proteins.

One promising area is the targeting of epigenetic modulators. The bromodomain and extra-terminal (BET) proteins, particularly BRD4, have been identified as critical targets in oncology. nih.gov Researchers have successfully modified existing BRD4 inhibitors with a coumarin (B35378) ring to develop novel derivatives with potent inhibitory activity. nih.gov For instance, a synthesized coumarin derivative demonstrated excellent BRD4 inhibition with an IC50 value of 99 nM and displayed significant activity against solid tumor cell lines like MCF-7 and HepG-2. nih.gov This success opens the door for designing coumarin-acetamide compounds that could target other epigenetic machinery, such as histone deacetylases (HDACs) or methyltransferases, which are implicated in a wide range of human diseases.

Another frontier is the inhibition of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. The defined three-dimensional structure of the coumarin nucleus can serve as a rigid scaffold to present functional groups in a precise orientation, enabling disruption of key PPIs involved in cancer and other proliferative disorders. Future work will likely involve computational modeling and high-throughput screening to identify coumarin-acetamide derivatives capable of modulating such targets.

Integration with Advanced Delivery Systems for Pre-clinical Research

A significant challenge in translating promising compounds from the bench to the clinic is overcoming poor pharmacokinetic properties, such as low aqueous solubility and limited bioavailability. nih.gov Coumarin derivatives, despite their therapeutic potential, can sometimes face these hurdles. nih.gov Future pre-clinical research on coumarin-acetamides will increasingly focus on their integration with advanced drug delivery systems (DDS) to enhance their therapeutic efficacy and minimize off-target effects. nih.govnih.gov

Nanoparticle-based systems, including liposomes, polymeric nanoparticles, and micelles, offer a powerful platform for improving the delivery of hydrophobic compounds like many coumarin derivatives. nih.gov Encapsulating a molecule such as 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide within a nanocarrier could:

Enhance Solubility: Increase its concentration in systemic circulation.

Provide Sustained Release: Maintain therapeutic drug levels over an extended period, reducing dosing frequency. nih.gov

Enable Targeted Delivery: By functionalizing the nanoparticle surface with specific ligands (e.g., antibodies, peptides), the drug can be directed preferentially to disease sites, such as tumors, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Hydrogels are another class of biomaterials holding immense potential for localized delivery. nih.gov For applications in treating localized inflammation or skin cancers, a coumarin-acetamide compound could be incorporated into an in-situ gelling system for topical or injectable administration, ensuring high drug concentration at the target site with minimal systemic exposure. nih.gov

Application in Chemical Biology Tools

The inherent photophysical properties of the coumarin nucleus make it an attractive scaffold for applications beyond therapeutics. Many coumarin derivatives exhibit fluorescence, a property that can be harnessed to create sophisticated chemical biology tools for diagnostics and basic research. mdpi.comresearchgate.net

Future research will likely exploit the coumarin-acetamide framework to develop:

Fluorescent Probes: By conjugating the coumarin-acetamide moiety to a recognition element for a specific biomolecule (e.g., an enzyme, a metal ion, or a reactive oxygen species), researchers can design probes that signal the presence of the target through a change in fluorescence. These tools are invaluable for real-time imaging of cellular processes and understanding disease mechanisms at the molecular level.

Cell Imaging Agents: The ability of the coumarin scaffold to permeate cell membranes can be utilized to develop new dyes for cellular imaging, allowing for the visualization of specific organelles or cellular structures.

Diagnostic Agents: Coumarin-based fluorescent sensors could be developed for use in diagnostic assays, offering a sensitive and rapid method for detecting disease biomarkers in biological samples. mdpi.com

Development of Hybrid Molecules and Conjugates

Molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. nih.gov This technique aims to create compounds with improved affinity, better selectivity, dual-targeting capabilities, or novel mechanisms of action. The coumarin-acetamide scaffold is an ideal platform for creating such hybrids. nih.govbenthamdirect.comnih.gov

Numerous studies have demonstrated the success of this approach by conjugating coumarins with other biologically active heterocyclic systems. For example, coumarin-1,2,3-triazole-acetamide hybrids have been synthesized and shown to be effective inhibitors against a range of metabolic enzymes, including carbonic anhydrases, acetylcholinesterase, and α-glycosidase, making them potential candidates for treating diseases like glaucoma, Alzheimer's disease, and type-2 diabetes. nih.gov Similarly, coumarin-chalcone hybrids are being developed as potent inhibitors of human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme associated with drug resistance in cancer. plos.org

The table below summarizes selected examples of coumarin-based hybrid molecules and their investigated biological activities.

Coumarin Hybrid MoietyLinked PharmacophoreInvestigated Biological ActivityReference(s)
Coumarin-Acetamide1,2,3-TriazoleInhibition of α-glycosidase, α-amylase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase nih.gov
Coumarin-AcetamideThiazoleAnticancer (MCF-7 and KB cell lines) benthamdirect.com
CoumarinBenzimidazoleAnticancer (HeLa and HT29 cell lines) nih.gov
CoumarinSulfonamide-ChalconeInhibition of Glutathione Transferase P1-1 plos.org
Coumarin1,3,4-OxadiazoleInhibition of Carbonic Anhydrase (hCA IX and XII) nih.gov

This strategy of creating hybrid molecules is a vibrant and promising research avenue, with future efforts likely to explore novel combinations of pharmacophores to tackle complex diseases and overcome drug resistance.

Predictive Modeling for Undiscovered Biological Activities

As the number of synthesized coumarin-acetamide derivatives grows, traditional wet-lab screening becomes increasingly time-consuming and expensive. Consequently, in silico and computational methods are becoming indispensable for prioritizing research efforts and predicting new therapeutic applications. researchgate.netnih.gov

Predictive modeling can be employed in several ways:

Target Prediction: Programs like PASS (Prediction of Activity Spectra for Substances) can analyze the structure of a compound, such as this compound, and predict its likely biological activities based on structure-activity relationships derived from vast databases of known compounds. nih.gov This can reveal unexpected therapeutic possibilities and guide future screening efforts.

Molecular Docking: These simulations are used to predict the binding mode and affinity of a coumarin-acetamide derivative to the active site of a specific protein target. nih.govbenthamdirect.com This provides insights into the molecular basis of activity and helps in the rational design of more potent and selective analogs. For example, docking studies have been used to elucidate how coumarin derivatives bind to acetylcholinesterase, a key target in Alzheimer's disease. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the drug-like qualities of a compound. In silico models can predict these properties early in the discovery process, allowing chemists to focus on synthesizing compounds with favorable pharmacokinetic profiles. researchgate.netnih.gov

The integration of these predictive models into the drug discovery pipeline will accelerate the identification of novel biological activities for coumarin-acetamide compounds and facilitate the development of new therapeutic agents.

Q & A

Q. How can molecular docking predict interactions with biological targets?

  • Methodology :
  • Dock the compound into target protein active sites (e.g., COVID-19 main protease) using AutoDock Vina . Validate poses with MD simulations (≥100 ns) to assess binding stability .
  • Compare docking scores (ΔG values) with known inhibitors to prioritize experimental testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.